4-Benzylamino-pent-3-en-2-one
Overview
Description
4-Benzylamino-pent-3-en-2-one is a chemical compound with the molecular formula C12H15NO . It has a molecular weight of 189.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound can be achieved from Acetylacetone and Benzylamine . The reaction conditions involve the use of nickel diacetate at 60 degrees Celsius for approximately 0.0833333 hours .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C12H15NO . For a more detailed analysis of the molecular structure, techniques such as X-ray crystallography can be used .Physical and Chemical Properties Analysis
This compound has a boiling point of 335 ºC and a density of 1.008 . It also has a flash point of 135 ºC .Scientific Research Applications
Mass Spectrometry Studies
4-Benzylamino-pent-3-en-2-one and its derivatives have been extensively studied using electron ionization mass spectrometry (EIMS). Investigations have shown that these compounds undergo tautomeric conversion during the EI process, revealing insights into their fragmentation pathways and structural characteristics. This research is valuable for understanding the mass spectrometric behavior of similar organic compounds (Frański et al., 2003).
Structural Analysis and Properties
The structural properties of derivatives of this compound have been analyzed through various methods. Studies have focused on the planarity of the pentenone backbone and intramolecular interactions, providing valuable data for the development of new organic compounds with specific geometrical and electronic properties (Venter et al., 2010).
Green Chemistry Synthesis
Eco-friendly synthesis methods have been developed for this compound, using ZnCl2/Natural Phosphate as a catalyst. This approach highlights the importance of green chemistry principles in organic synthesis, aiming to improve environmental performance and safety (Laasri & Hadidi, 2021).
Molecular Switch Potential
The compound has been synthesized and examined for its tautomeric stability and potential as a molecular switch. Spectroscopic results and theoretical calculations have demonstrated the strong intramolecular hydrogen bonding strength, indicating its potential applications in molecular electronics (Fahid et al., 2017).
Enzyme Inhibition Studies
Enaminone derivatives of this compound have been synthesized and tested for their enzyme inhibitory activities, specifically targeting acetylcholinesterase and urease enzymes. This research provides valuable insights into the potential therapeutic applications of these compounds (Huma et al., 2019).
Antibacterial Activity
Studies on enaminone complexes of this compound with different metal ions have revealed significant antibacterial properties, especially against Escherichia coli and Staphylococcus aureus. This research paves the way for the development of new antibacterial agents (Mahmud et al., 2010).
Properties
IUPAC Name |
(Z)-4-(benzylamino)pent-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(8-11(2)14)13-9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3/b10-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEZUXJOCKMERB-NTMALXAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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